N-{5-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE
Description
Properties
IUPAC Name |
N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4S2/c22-13(11-4-2-1-3-5-11)9-26-18-21-20-17(27-18)19-16(23)12-6-7-14-15(8-12)25-10-24-14/h1-8H,9-10H2,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELFVJQGABDJHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One possible route could involve the formation of the thiadiazole ring followed by the introduction of the benzodioxole and carboxamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that ensure cost-effectiveness and environmental safety. Techniques like continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of the thiadiazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. Studies have shown that N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2H-1,3-benzodioxole-5-carboxamide demonstrates effectiveness against various bacterial strains. This makes it a potential candidate for developing new antibiotics in response to rising antibiotic resistance.
Anticancer Properties
The compound has been investigated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of cellular pathways related to cell survival and proliferation. This aspect is crucial for the development of targeted cancer therapies.
Anti-inflammatory Effects
There is emerging evidence that this compound exhibits anti-inflammatory properties. By inhibiting specific inflammatory mediators, it may provide therapeutic benefits in conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease.
Drug Delivery Systems
Due to its unique chemical structure, this compound can be utilized in the formulation of drug delivery systems. Its ability to form stable complexes with various drugs enhances their solubility and bioavailability.
Nanotechnology
The compound has potential applications in nanotechnology for the development of nanoparticles that can be used in drug delivery or imaging agents. The incorporation of thiadiazole derivatives into nanocarriers could improve targeting efficiency and reduce side effects associated with conventional therapies.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with MIC values indicating strong inhibitory effects. |
| Study 2 | Anticancer Effects | Induced apoptosis in breast cancer cell lines; showed potential for use in combination therapy with existing chemotherapeutics. |
| Study 3 | Anti-inflammatory Properties | Reduced levels of TNF-alpha and IL-6 in vitro; suggests potential for treating inflammatory diseases. |
Mechanism of Action
The mechanism of action of N-{5-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins involved in biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Table 1: Comparison of Key 1,3,4-Thiadiazole Derivatives
Key Observations :
- The target compound distinguishes itself with the 2H-1,3-benzodioxole group, which may confer enhanced π-π stacking interactions compared to phenoxy or benzofuran analogs .
Bioactivity
Crystallography
- The butterfly-shaped conformation observed in 2-(4-methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole () suggests that substituent bulkiness influences molecular packing. The target compound’s benzodioxole group may adopt a planar conformation, enhancing crystal stability .
Biological Activity
N-{5-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a compound that integrates thiadiazole and benzodioxole moieties, which are recognized for their diverse biological activities. This article delves into the synthesis, characterization, and biological evaluation of this compound, particularly focusing on its acetylcholinesterase (AChE) inhibition properties and potential therapeutic applications.
Synthesis and Characterization
The compound was synthesized through a multi-step process involving the reaction of appropriate precursors to form the thiadiazole and benzodioxole structures. The chemical structure was confirmed using various spectroscopic methods including NMR (Nuclear Magnetic Resonance) and HRMS (High-Resolution Mass Spectrometry).
Acetylcholinesterase Inhibition
One of the primary biological activities investigated for this compound is its ability to inhibit acetylcholinesterase, an enzyme critical in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease.
Key Findings:
- In vitro studies demonstrated that this compound exhibited significant AChE inhibition with an IC50 value of 0.114 ± 0.005 µM , indicating potent activity compared to known inhibitors like donepezil (IC50 = 0.0201 ± 0.0014 µM) .
- The compound showed no significant inhibition against butyrylcholinesterase, suggesting a selective action towards AChE .
Other Biological Activities
In addition to AChE inhibition, compounds containing thiadiazole and benzodioxole rings have been reported to exhibit various other biological activities including:
- Antimicrobial Activity: Some derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria.
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| 4a | Staphylococcus spp. | 32 |
| 4b | Escherichia coli | 64 |
This table summarizes the Minimum Inhibitory Concentration (MIC) values for selected compounds against specific bacterial strains .
Study on Acetylcholinesterase Inhibition
A detailed study conducted by Göktaş et al. synthesized a similar thiadiazole-benzodioxole derivative and evaluated its AChE inhibitory activity using both in vitro and in silico methods. The study highlighted that the interactions of the compound with key residues in the AChE active site were crucial for its inhibitory effect .
Antinociceptive Effects
Another research effort explored the antinociceptive properties of thiadiazole derivatives in animal models. The findings indicated that certain derivatives significantly reduced pain responses in nociceptive pathways, suggesting potential applications in pain management .
Q & A
Q. What are the recommended methodologies for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step route:
- Step 1: Formation of the thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions.
- Step 2: Sulfanyl group introduction using 2-oxo-2-phenylethyl mercaptan in the presence of a base (e.g., K₂CO₃) in ethanol at reflux .
- Step 3: Carboxamide coupling via activation of the carboxylic acid group (e.g., using HATU or EDC) with the benzodioxole amine. Optimization strategies include:
- Varying solvents (e.g., DMF for solubility) and catalysts (e.g., DMAP for coupling efficiency).
- Monitoring reaction progress via TLC or HPLC to minimize byproducts.
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
Key techniques include:
- ¹H/¹³C NMR: To verify proton environments (e.g., benzodioxole methylene protons at δ ~5.9 ppm) and carbonyl signals (δ ~170 ppm) .
- IR Spectroscopy: Identification of functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S–S stretch at ~500 cm⁻¹).
- Mass Spectrometry (HRMS): Confirm molecular ion peaks and isotopic patterns.
- Elemental Analysis: Validate purity (>95% for pharmacological studies).
Q. What preliminary assays are used to evaluate its biological activity?
Initial screening involves:
- Antimicrobial Testing: Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity Assays: MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.
- Enzyme Inhibition: Fluorescence-based assays for targets like topoisomerase II or β-lactamase .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., unexpected coupling constants) be resolved during structural elucidation?
- 2D NMR (COSY, HSQC): Resolve overlapping signals and assign proton-carbon correlations.
- X-ray Crystallography: Use SHELX or OLEX2 for single-crystal analysis to confirm bond lengths/angles .
- Computational Modeling: Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA).
Q. What strategies are employed to establish structure-activity relationships (SAR) for analogs of this compound?
- Substituent Variation: Modify the phenyl group (e.g., electron-withdrawing/-donating groups) to assess effects on lipophilicity (logP) and activity .
- Bioisosteric Replacement: Replace the thiadiazole ring with oxadiazole or triazole to study heterocycle influence on target binding.
- Pharmacophore Mapping: Use MOE or Schrödinger to identify critical interaction points (e.g., hydrogen bonds with the carboxamide group) .
Q. What experimental approaches are used to identify biological targets and mechanisms of action?
- Affinity Chromatography: Immobilize the compound on resin to pull down binding proteins from cell lysates.
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics with purified enzymes/receptors.
- CRISPR-Cas9 Knockout: Screen gene libraries to identify pathways sensitized to the compound’s effects .
Q. How can computational tools aid in predicting pharmacokinetic properties or toxicity?
- ADMET Prediction: Use SwissADME or pkCSM to estimate absorption, CYP450 inhibition, and hERG liability.
- Molecular Dynamics (MD): Simulate membrane permeability (e.g., using GROMACS) via lipid bilayer models.
- Toxicity Profiling: Leverage ProTox-II or Derek Nexus to flag structural alerts (e.g., mutagenic nitro groups).
Q. What methodologies address stability issues (e.g., hydrolysis of the sulfanyl group) during formulation studies?
- Forced Degradation Studies: Expose the compound to heat, light, and pH extremes (e.g., 0.1N HCl/NaOH) to identify degradation pathways.
- Lyophilization: Stabilize aqueous solutions by freeze-drying with cryoprotectants (e.g., trehalose).
- Microencapsulation: Use PLGA nanoparticles to protect labile functional groups .
Data Analysis and Theoretical Frameworks
Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data?
- Metabolite Profiling: Use LC-MS/MS to identify active/inactive metabolites in plasma or tissue homogenates.
- Pharmacokinetic Modeling: Develop compartmental models (e.g., WinNonlin) to correlate exposure with effect.
- Tissue Distribution Studies: Radiolabel the compound (¹⁴C or ³H) to track biodistribution .
Q. What theoretical frameworks guide hypothesis-driven research on this compound’s mechanism?
- Lock-and-Key Model: Investigate steric complementarity with enzyme active sites.
- Network Pharmacology: Map interactions using STRING or KEGG to identify polypharmacology effects.
- Free Energy Perturbation (FEP): Quantify binding affinity changes due to structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
